Histidine oxoglurate

Description

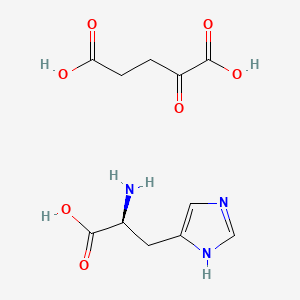

Structure

2D Structure

Properties

CAS No. |

1185729-41-2 |

|---|---|

Molecular Formula |

C11H15N3O7 |

Molecular Weight |

301.25 |

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-oxopentanedioic acid |

InChI |

InChI=1S/C6H9N3O2.C5H6O5/c7-5(6(10)11)1-4-2-8-3-9-4;6-3(5(9)10)1-2-4(7)8/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-2H2,(H,7,8)(H,9,10)/t5-;/m0./s1 |

InChI Key |

NEZITABMBWLXRB-JEDNCBNOSA-N |

SMILES |

C1=C(NC=N1)CC(C(=O)O)N.C(CC(=O)O)C(=O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Histidine oxoglurate; Histidine oxoglurate; Histidine alpha-ketoglutarate; |

Origin of Product |

United States |

Metabolic Pathways Involving L Histidine and 2 Oxoglutarate

L-Histidine Catabolism Leading to 2-Oxoglutarate Formation

The primary pathway for L-histidine degradation in many organisms, including mammals, is a multi-step process that converts L-histidine into glutamate (B1630785). mdpi.comnews-medical.net Glutamate can then be further metabolized to 2-oxoglutarate, a key component of the citric acid cycle. ontosight.ainews-medical.net This catabolic route is significant for energy production and nitrogen metabolism. ontosight.ai

Initial Deamination by Histidine Ammonia-Lyase (HAL) and Urocanate Pathway Intermediates

The catabolism of L-histidine is initiated by the enzyme histidine ammonia-lyase (HAL), also known as histidase. nih.govontosight.ai This enzyme catalyzes the non-oxidative deamination of L-histidine, removing an ammonia (B1221849) molecule to form trans-urocanate. mdpi.comucur.org HAL is predominantly found in the liver and skin. nih.gov The reaction is the first and principal regulatory step in this catabolic pathway. nih.gov

Trans-urocanate is subsequently hydrated by the enzyme urocanase (urocanate hydratase) to form 4-imidazolone-5-propionate. mdpi.comwikipedia.org This intermediate is then hydrolyzed by imidazolonepropionase to yield N-formiminoglutamate (FIGLU). reactome.org

| Enzyme | Substrate | Product(s) | Pathway Step |

| Histidine ammonia-lyase (HAL) | L-Histidine | trans-Urocanate, Ammonia | Initial deamination of L-histidine nih.gov |

| Urocanase | trans-Urocanate | 4-Imidazolone-5-propionate | Hydration of trans-urocanate mdpi.comwikipedia.org |

| Imidazolonepropionase | 4-Imidazolone-5-propionate | N-Formiminoglutamate (FIGLU) | Hydrolysis of the imidazole (B134444) ring reactome.org |

Conversion of Formiminoglutamate (FIGLU) to Glutamate

The final step in the conversion of L-histidine to glutamate involves the transfer of the formimino group from N-formiminoglutamate (FIGLU) to a cofactor. healthmatters.io The enzyme glutamate formiminotransferase catalyzes the transfer of the formimino group from FIGLU to tetrahydrofolate (THF). mdpi.comresearchgate.net This reaction produces glutamate and 5-formiminotetrahydrofolate. reactome.orgmedlineplus.gov A deficiency in folic acid can lead to an accumulation of FIGLU, which is then excreted in the urine. healthmatters.io

In some cases, the bifunctional enzyme glutamate formiminotransferase-cyclodeaminase (FTCD) is involved, which first transfers the formimino group and then removes ammonia to generate 5,10-methenyl-THF. researchgate.net

Glutamate Dehydrogenase and Transaminase-Mediated Conversion of Glutamate to 2-Oxoglutarate

Once glutamate is formed from the catabolism of L-histidine, it can be converted to 2-oxoglutarate through two primary mechanisms:

Glutamate Dehydrogenase: This enzyme catalyzes the oxidative deamination of glutamate to form 2-oxoglutarate and ammonia. news-medical.netresearchgate.net This reaction is reversible and plays a crucial role in linking amino acid metabolism with the citric acid cycle. uniprot.org In the bacterium Pseudomonas fluorescens, glutamate dehydrogenase activity is enhanced during oxidative stress to increase the production of the antioxidant 2-oxoglutarate from histidine. oup.com

Transaminases: Glutamate can also undergo transamination reactions, where its amino group is transferred to a keto acid, a reaction catalyzed by various aminotransferases. researchgate.net For example, glutamate can react with pyruvate (B1213749) to form alanine (B10760859) and 2-oxoglutarate, a reaction catalyzed by alanine aminotransferase. cas.cz In the intestine, glutamate undergoes transamination with pyruvate to generate alanine and 2-oxoglutarate, which then enters the tricarboxylic acid (TCA) cycle. scielo.br

| Enzyme | Reaction | Metabolic Significance |

| Glutamate Dehydrogenase | Glutamate + NAD(P)+ ⇌ 2-Oxoglutarate + NAD(P)H + NH4+ | Links amino acid catabolism to the citric acid cycle news-medical.netresearchgate.net |

| Alanine Aminotransferase | Glutamate + Pyruvate ⇌ 2-Oxoglutarate + Alanine | Interconversion of amino acids and keto acids cas.cz |

| Aspartate Aminotransferase | Glutamate + Oxaloacetate ⇌ 2-Oxoglutarate + Aspartate | Important for the malate-aspartate shuttle and amino acid metabolism |

L-Histidine Biosynthesis Utilizing 2-Oxoglutarate

The biosynthesis of L-histidine is a complex, energy-intensive pathway found in bacteria, archaea, lower eukaryotes, and plants. wikipedia.orgnih.gov The pathway starts from 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP. wikipathways.org While 2-oxoglutarate is not a direct precursor in the carbon skeleton of histidine, it plays a crucial role as an amino group acceptor in the final stages of the synthesis.

Role of Histidinol-Phosphate Transaminase (EC 2.6.1.9) in L-Histidine Synthesis

A key step in the biosynthesis of L-histidine is the transamination of L-histidinol phosphate (B84403). This reaction is catalyzed by the enzyme histidinol-phosphate transaminase (EC 2.6.1.9). wikipedia.orgqmul.ac.uk This enzyme transfers an amino group from L-glutamate to 3-(imidazol-4-yl)-2-oxopropyl phosphate (also known as imidazole acetol phosphate) to form L-histidinol phosphate. wikipedia.orguniprot.org The reaction requires pyridoxal (B1214274) phosphate as a cofactor. wikipedia.orggenome.jp

The reaction catalyzed by histidinol-phosphate transaminase is: L-histidinol phosphate + 2-oxoglutarate ⇌ 3-(imidazol-4-yl)-2-oxopropyl phosphate + L-glutamate wikipedia.orgqmul.ac.uk

This enzyme, also known as imidazoleacetolphosphate transaminase, is a critical link between histidine biosynthesis and glutamate metabolism. wikipedia.org In Mycobacterium tuberculosis, this enzyme shows activity with histidinol (B1595749) phosphate, as well as with phenylalanine and tyrosine. uniprot.org In Bacillus subtilis, one of the transaminases involved in tyrosine and phenylalanine synthesis is also responsible for the transamination of imidazole acetol phosphate to histidinol phosphate, highlighting the cross-regulation between amino acid biosynthetic pathways. nih.gov

| Enzyme | EC Number | Substrates | Products | Cofactor |

| Histidinol-phosphate transaminase | 2.6.1.9 | L-histidinol phosphate, 2-oxoglutarate | 3-(imidazol-4-yl)-2-oxopropyl phosphate, L-glutamate | Pyridoxal phosphate |

Linkages to Purine (B94841) and Pyrimidine (B1678525) Metabolism via Precursors

The metabolic pathways of L-histidine and 2-oxoglutarate are intricately linked to the synthesis of purines and pyrimidines through shared precursors. The biosynthesis of histidine itself is connected to purine metabolism through the intermediate 5'-phosphoribosyl-4-carboximide-5-aminoimidazole (AICAR), which is also an intermediate in the de novo purine biosynthesis pathway. bioone.org

The catabolism of histidine contributes to the one-carbon pool via the formation of 5,10-methenyl-tetrahydrofolate from FIGLU. nih.gov This one-carbon unit can be used for the synthesis of purines, such as ATP and GTP. nih.gov Specifically, 5,10-methenyl-THF can be oxidized to 10-formyl-THF, a direct precursor for purine synthesis. nih.gov The synthesis of both purines and pyrimidines requires phosphoribosyl pyrophosphate (PRPP), which is also the starting material for histidine biosynthesis. bioone.orgmhmedical.com This highlights the interconnectedness of these fundamental biosynthetic pathways.

Intersections with Central Carbon Metabolism

The constituents of histidine oxoglurate are deeply integrated into central carbon metabolism, particularly through the tricarboxylic acid (TCA) cycle.

2-Oxoglutarate as a Key Intermediate in the Tricarboxylic Acid (TCA) Cycle

2-Oxoglutarate is a pivotal intermediate in the TCA cycle, a central metabolic hub for the oxidation of carbohydrates, fats, and proteins to generate energy. nih.govproteopedia.org In the cycle, isocitrate is oxidized and decarboxylated to form 2-oxoglutarate, a reaction catalyzed by isocitrate dehydrogenase. wikilectures.eu Subsequently, the 2-oxoglutarate dehydrogenase complex catalyzes the oxidative decarboxylation of 2-oxoglutarate to succinyl-CoA, releasing carbon dioxide and producing NADH. proteopedia.orgebi.ac.uk The activity of this enzyme complex is a major control point for the metabolic flux through the TCA cycle. ebi.ac.uk

Anaplerotic and Cataplerotic Reactions Involving 2-Oxoglutarate in L-Histidine Metabolism

The TCA cycle is not only a catabolic pathway but also a source of precursors for various biosynthetic pathways. Reactions that replenish TCA cycle intermediates are termed anaplerotic, while those that consume them are called cataplerotic. wikilectures.euannualreviews.org The degradation of L-histidine to glutamate, which can then be converted to 2-oxoglutarate, represents an anaplerotic pathway, feeding carbon skeletons into the TCA cycle. wikilectures.euresearchgate.net Conversely, the withdrawal of 2-oxoglutarate from the TCA cycle for the synthesis of amino acids (like glutamate, glutamine, proline, and arginine) or for nucleotide biosynthesis is a cataplerotic process. annualreviews.orgahajournals.org This balance between anaplerosis and cataplerosis is crucial for maintaining cellular homeostasis. annualreviews.org

Gluconeogenic Potential Derived from L-Histidine Catabolism to 2-Oxoglutarate

L-histidine is considered a glucogenic amino acid, meaning its carbon skeleton can be used for the net synthesis of glucose through the process of gluconeogenesis. news-medical.netwikipedia.org The catabolic pathway of histidine leads to the production of glutamate, which is then converted to 2-oxoglutarate. news-medical.net This 2-oxoglutarate can enter the TCA cycle and be converted to oxaloacetate, a key precursor for gluconeogenesis. wikipedia.org Studies in bovine hepatocytes have shown that histidine can enhance the expression of key gluconeogenic enzymes like pyruvate carboxylase (PC) and phosphoenolpyruvate (B93156) carboxykinase (PCK1), thereby promoting glucose synthesis. mdpi.com This highlights the important role of histidine in maintaining glucose homeostasis, particularly during periods of high glucose demand, such as lactation. mdpi.com

Enzymology of L Histidine and 2 Oxoglutarate Interconversions

Aminotransferases Mediating L-Histidine:2-Oxoglutarate Exchange

Aminotransferases, or transaminases, play a central role in the reversible transfer of an amino group from an amino acid to an α-keto acid. In the context of histidine metabolism, two key aminotransferases facilitate reactions involving 2-oxoglutarate.

L-histidine:2-oxoglutarate aminotransferase, also known as histidine transaminase, is an enzyme that catalyzes the reaction between L-histidine and 2-oxoglutarate. genome.jpwikipedia.orgqmul.ac.uk This reaction yields (imidazol-5-yl)pyruvate and L-glutamate. genome.jpwikipedia.orgqmul.ac.uk The systematic name for this enzyme is L-histidine:2-oxoglutarate aminotransferase. wikipedia.orgqmul.ac.ukenzyme-database.org It is a key enzyme in the histidine metabolism pathway. genome.jpwikipedia.org

Studies on the enzyme purified from Pseudomonas testosteroni reveal a high degree of specificity. nih.govnih.gov The enzyme demonstrates a strong preference for 2-oxoglutarate as the amino group acceptor and exhibits only low activity towards aromatic amino acids. nih.govnih.gov This specificity ensures its primary role in histidine catabolism. The equilibrium constant for the reaction L-histidine + 2-oxoglutarate ⇌ (imidazol-5-yl)pyruvate + L-glutamate was determined to be 0.49, indicating the reaction is readily reversible. nih.govnih.gov

Kinetic Properties of L-Histidine:2-Oxoglutarate Aminotransferase from Pseudomonas testosteroni

| Parameter | Value | Condition |

|---|---|---|

| Equilibrium Constant (Keq) | 0.49 | Reaction: L-histidine + 2-oxoglutarate ⇌ (imidazol-5-yl)pyruvate + L-glutamate |

| Substrate Specificity | Highly specific for 2-oxoglutarate | - |

| Activity with other substrates | Low activity towards aromatic amino acids | - |

Like many aminotransferases, the activity of L-histidine:2-oxoglutarate aminotransferase is dependent on a crucial cofactor. The enzyme purified from Pseudomonas testosteroni is inactive in the absence of pyridoxal (B1214274) 5'-phosphate (PLP). nih.govnih.gov PLP is a derivative of vitamin B6 and is essential for the catalytic activity of a wide range of enzymes involved in amino acid metabolism. researchgate.net

The catalytic mechanism of L-histidine:2-oxoglutarate aminotransferase has been identified as a Ping-Pong mechanism. nih.govnih.gov In this type of reaction, the first substrate (L-histidine) binds to the enzyme and donates its amino group to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the first product, (imidazol-5-yl)pyruvate. The second substrate (2-oxoglutarate) then binds to the modified enzyme, accepts the amino group from PMP, and is converted into the second product (L-glutamate), regenerating the original PLP-bound form of the enzyme.

Histidinol-phosphate transaminase (also known as histidinol (B1595749) phosphate (B84403) aminotransferase) is another key enzyme that involves 2-oxoglutarate in the context of histidine metabolism, specifically in its biosynthesis pathway. researchgate.netwikipedia.org It catalyzes the transfer of an amino group to 3-(imidazol-4-yl)-2-oxopropyl phosphate from an amino donor, typically L-glutamate, to form L-histidinol phosphate and 2-oxoglutarate. wikipedia.org The systematic name for this enzyme class is L-histidinol-phosphate:2-oxoglutarate aminotransferase. wikipedia.org This enzyme also requires pyridoxal 5'-phosphate (PLP) as a cofactor for its activity. wikipedia.orguniprot.orgnih.gov

While its primary role is in histidine biosynthesis, research on the enzyme from the hyperthermophile Thermotoga maritima suggests it may have a broader role in transamination reactions for aromatic amino acids. researchgate.netnih.gov This enzyme accepts histidinol phosphate, tyrosine, tryptophan, and phenylalanine as substrates, but notably, not histidine itself. researchgate.netnih.gov The enzyme from Mycobacterium tuberculosis also shows activity with aromatic amino acids. uniprot.org

Kinetic Parameters of Histidinol-Phosphate Aminotransferase from Mycobacterium tuberculosis

| Substrate | KM (mM) | kcat (s-1) |

|---|---|---|

| Histidinol phosphate | 0.42 | 426 |

| Phenylalanine | 7.1 | 220 |

| Tyrosine | 9.76 | 3100 |

Data from UniProtKB for Mycobacterium tuberculosis (strain ATCC 25618 / H37Rv). uniprot.org

Characterization of L-Histidine:2-Oxoglutarate Aminotransferase (EC 2.6.1.38)

2-Oxoglutarate-Dependent Dioxygenases Affecting Histidine Residues

The 2-oxoglutarate and Fe(II)-dependent dioxygenases (2-OGDDs) are a large superfamily of enzymes that catalyze a wide range of oxidative reactions, including the hydroxylation of various substrates. themedicalbiochemistrypage.orgjianhaidulab.comnih.gov In humans, these enzymes are known to hydroxylate proteins at proline, lysine (B10760008), asparagine, arginine, aspartate, and histidine residues. themedicalbiochemistrypage.orgportlandpress.com

These enzymes require 2-oxoglutarate, molecular oxygen (O₂), and ferrous iron (Fe²⁺) as cofactors and cosubstrates. themedicalbiochemistrypage.orgjianhaidulab.com The reaction involves the incorporation of one oxygen atom from O₂ into the substrate, while the other oxygen atom is incorporated into 2-oxoglutarate, leading to its oxidative decarboxylation to succinate (B1194679) and CO₂. themedicalbiochemistrypage.org

Mechanisms of Histidine Hydroxylation by Fe(II)/2-Oxoglutarate Oxygenases

Fe(II)/2-oxoglutarate-dependent oxygenases are a superfamily of non-heme iron enzymes that catalyze the hydroxylation of various substrates, including histidine residues within proteins. frontiersin.orgfrontiersin.org The catalytic mechanism is a well-orchestrated process involving the activation of molecular oxygen. rsc.org

The consensus mechanism for hydroxylation proceeds through several key steps: mdpi.comjianhaidulab.comfrontiersin.org

Binding of Cofactors and Substrates: The reaction cycle initiates with the binding of 2-oxoglutarate in a bidentate fashion to the Fe(II) center at the enzyme's active site. rsc.orgmdpi.com This iron is typically coordinated by a conserved facial triad (B1167595) of two histidine and one aspartate or glutamate (B1630785) residue from the enzyme. rsc.orgresearchgate.net The primary substrate, such as a protein containing a histidine residue, then binds, displacing a water molecule and creating a vacant site for oxygen to coordinate with the iron. rsc.orgmdpi.com

Oxygen Activation: Molecular oxygen (O₂) binds to the Fe(II) center. This is followed by an oxidative decarboxylation of the bound 2-oxoglutarate, which is converted to succinate and carbon dioxide. rsc.orgnih.gov

Formation of the Ferryl Intermediate: The oxidative decarboxylation of 2-oxoglutarate leads to the formation of a highly reactive iron(IV)-oxo (Fe(IV)=O) species, often referred to as a ferryl intermediate. rsc.orgresearchgate.netnih.gov This potent oxidizing agent is responsible for the subsequent substrate modification. rsc.org

Hydrogen Abstraction and Hydroxylation: The ferryl intermediate abstracts a hydrogen atom from an unactivated C-H bond on the substrate (e.g., the histidine side chain). mdpi.comnih.gov This generates a substrate radical and a hydroxyl-ferric (Fe(III)-OH) species. nih.gov The final step is the "rebound" of the hydroxyl group to the substrate radical, resulting in the formation of the hydroxylated product. mdpi.comnih.gov

This mechanism allows for the specific hydroxylation of otherwise unreactive carbon centers under physiological conditions. nih.gov In the context of histones, N-demethylation is also achieved through this mechanism, where the initial hydroxylation of a methyl group on a histidine residue leads to an unstable intermediate that spontaneously decomposes, releasing formaldehyde. portlandpress.com

Table 1: Key Steps in the Catalytic Cycle of Fe(II)/2OG Oxygenases

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Substrate Binding | Sequential binding of 2-oxoglutarate and the primary substrate to the Fe(II)-containing active site. portlandpress.com | Enzyme-Fe(II)-2OG-Substrate complex |

| 2. Oxygen Binding | Molecular oxygen binds to the open coordination site on the Fe(II) center. rsc.org | Enzyme-Fe(II)-2OG-Substrate-O₂ complex |

| 3. Oxidative Decarboxylation | 2-oxoglutarate is decarboxylated to form succinate and CO₂, generating a high-valent iron-oxo species. nih.govoup.com | Fe(IV)=O (ferryl) intermediate |

| 4. Hydrogen Abstraction | The ferryl intermediate abstracts a hydrogen atom from the substrate. mdpi.comnih.gov | Substrate radical and Fe(III)-OH species |

| 5. Hydroxyl Rebound | The hydroxyl group is transferred to the substrate radical, forming the hydroxylated product. mdpi.com | Hydroxylated product |

| 6. Product Release | The hydroxylated substrate and succinate are released, regenerating the active site for the next cycle. mdpi.com | Free enzyme |

Diversity of Substrates and Reactions Catalyzed by this Enzyme Family

The Fe(II)/2OG-dependent oxygenase superfamily is remarkably versatile, catalyzing a wide array of oxidative transformations beyond simple hydroxylation. nih.govnih.gov This catalytic flexibility allows them to act on a vast range of substrates, from small molecules to large biopolymers like proteins and nucleic acids. jianhaidulab.comrsc.org

The diversity of reactions includes:

Hydroxylation: This is the most common reaction, targeting unactivated carbon centers in a variety of molecules. frontiersin.orgnih.gov

Demethylation: These enzymes play crucial roles in epigenetic regulation by demethylating methylated histones and nucleic acids. nih.govportlandpress.com

Desaturation: Introduction of double bonds into substrates. nih.govresearchgate.net

Halogenation: Incorporation of halogen atoms, often seen in the biosynthesis of antibiotics. nih.govnih.gov

Epoxidation: Formation of epoxide rings. nih.govresearchgate.net

Ring Formation/Closure and Expansion: Catalyzing complex cyclization and rearrangement reactions in the biosynthesis of natural products like antibiotics. rsc.orgjianhaidulab.comnih.gov

Epimerization: Altering the stereochemistry at a specific carbon center. nih.govresearchgate.net

This functional diversity stems from the ability of different enzymes within the family to precisely control the reactivity of the powerful ferryl intermediate and to bind a wide array of specific substrates. rsc.orgresearchgate.net They are integral to numerous biological processes, including fatty acid metabolism, DNA/RNA repair, oxygen sensing, and the biosynthesis of secondary metabolites such as antibiotics and plant hormones. frontiersin.orgnih.gov

Table 2: Examples of Reactions Catalyzed by Fe(II)/2OG Oxygenases

| Reaction Type | Substrate Class | Biological Role |

|---|---|---|

| Hydroxylation | Proteins (e.g., collagen, HIF-α), Lipids, Nucleic Acids | Protein stability, Oxygen sensing, Epigenetics. frontiersin.orgjianhaidulab.comnih.gov |

| Demethylation | Histones, DNA, RNA | Epigenetic regulation, Gene expression. nih.govportlandpress.com |

| Desaturation | Fatty acids, Antibiotic precursors | Fatty acid metabolism, Antibiotic biosynthesis. nih.govresearchgate.net |

| Halogenation | Amino acid precursors | Antibiotic biosynthesis. nih.govnih.gov |

| Ring Formation | Antibiotic precursors | Biosynthesis of β-lactam antibiotics. rsc.orgnih.gov |

| Epimerization | Antibiotic precursors | Antibiotic biosynthesis. nih.govresearchgate.net |

Role in Protein Post-Translational Modification

Fe(II)/2OG-dependent oxygenases are key players in the post-translational modification (PTM) of proteins, a process critical for regulating protein function, localization, and stability. frontiersin.org Hydroxylation is a significant PTM catalyzed by these enzymes, targeting specific amino acid residues such as proline, lysine, asparagine, and histidine. frontiersin.orgportlandpress.com

Histone Modification: A prominent role for these enzymes is the demethylation of histone proteins. frontiersin.org For instance, the JmjC domain-containing histone demethylases, a large family of 2OG oxygenases, remove methyl groups from lysine and arginine residues on histones. frontiersin.org This process is fundamental to epigenetic regulation, influencing chromatin structure and gene transcription. researchgate.net

Regulation of Transcription Factors: The hypoxia-inducible factor (HIF) is a critical transcription factor in the cellular response to low oxygen. Prolyl and asparaginyl hydroxylases, which are 2OG oxygenases, hydroxylate HIF-α subunits under normal oxygen conditions, targeting them for degradation. oup.com This mechanism acts as a direct oxygen sensor, linking oxygen availability to gene expression.

Ribosomal Protein Modification: Recent discoveries have identified ribosomal oxygenases that hydroxylate ribosomal proteins, suggesting a role for this PTM in regulating translation. frontiersin.org This modification may provide a link between cellular metabolism and the protein synthesis machinery. frontiersin.org

The ability of 2OG oxygenases to use a key metabolic intermediate (2-oxoglutarate) and molecular oxygen as co-substrates positions them as crucial sensors that can translate the metabolic state of the cell into regulatory PTMs, thereby controlling fundamental biological processes. frontiersin.orgportlandpress.com

Other Enzymes Modulating L-Histidine and 2-Oxoglutarate Levels

While Fe(II)/2OG oxygenases directly link the metabolism of L-histidine (as a substrate) and 2-oxoglutarate (as a co-substrate), other key enzymatic pathways are crucial for maintaining the cellular pools of these molecules, particularly 2-oxoglutarate and related nitrogen-carrying molecules like glutamate.

Glutamate Dehydrogenase Activity and Regulation

Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a central role in nitrogen and carbon metabolism by catalyzing the reversible oxidative deamination of L-glutamate into 2-oxoglutarate and ammonia (B1221849). nih.govnih.govmdpi.com

Reaction: L-glutamate + NAD(P)⁺ + H₂O ⇌ 2-oxoglutarate + NAD(P)H + NH₄⁺ + H⁺

This reaction is a critical link between amino acid metabolism and the tricarboxylic acid (TCA) cycle, as it can either feed 2-oxoglutarate into the cycle for energy production (catabolic function) or utilize TCA cycle intermediates to synthesize glutamate (anabolic function). nih.govmdpi.com

The regulation of GDH is complex, especially in mammals, where it is subject to allosteric control by a host of metabolites. nih.gov This intricate regulation allows the enzyme to respond to the energy status of the cell. mdpi.com

Activators: ADP and leucine (B10760876) are major allosteric activators. nih.gov High levels of ADP signal a low energy state, activating GDH to produce 2-oxoglutarate, which can enter the TCA cycle to generate ATP. nih.govmdpi.com

Inhibitors: GTP and ATP are significant inhibitors. nih.govnih.gov High levels of GTP, a product of the TCA cycle, signal an energy-rich state, thus inhibiting the catabolic activity of GDH. mdpi.com

By modulating the levels of 2-oxoglutarate and glutamate, GDH activity indirectly influences the availability of substrates for other metabolic pathways, including those involving histidine. For example, histidine can be converted to glutamate through a series of reactions, and the subsequent fate of this glutamate is controlled by GDH. Furthermore, histidine transaminase can directly convert L-histidine and 2-oxoglutarate into (imidazol-5-yl)pyruvate and L-glutamate, directly linking the pools of these compounds. wikipedia.orggenome.jp

Enzymes of the Urea (B33335) Cycle and their Interplay with Nitrogen Metabolism

The urea cycle is a liver-centric metabolic pathway that converts toxic ammonia, primarily generated from amino acid catabolism, into the less toxic compound urea for excretion. numberanalytics.comfiveable.me This cycle is intrinsically linked to the metabolism of 2-oxoglutarate and amino acids, including those derived from histidine.

The key enzymes of the urea cycle are:

Carbamoyl Phosphate Synthetase I (CPS I)

Ornithine Transcarbamylase (OTC)

Argininosuccinate Synthetase (ASS)

Argininosuccinate Lyase (ASL)

Arginase (ARG1) researchgate.netlibretexts.org

The urea cycle does not directly consume or produce L-histidine or 2-oxoglutarate. However, its interplay with nitrogen metabolism is crucial for maintaining the balance of their precursors and related metabolites. numberanalytics.com A critical link is the amino acid aspartate , which donates the second nitrogen atom for urea synthesis. fiveable.me Aspartate is typically formed from the TCA cycle intermediate oxaloacetate via transamination, a reaction that often involves the conversion of glutamate to 2-oxoglutarate. researchgate.net

This connection creates a metabolic link, sometimes called the "Krebs Bicycle," where fumarate (B1241708) produced by the urea cycle (by ASL) can be converted back to oxaloacetate in the TCA cycle, which can then be transaminated to form aspartate, thus linking the two cycles. libretexts.org The nitrogen from the breakdown of amino acids like histidine is first transferred to glutamate. Glutamate can then either be deaminated by GDH to release free ammonia (which enters the urea cycle) or transfer its amino group to oxaloacetate to form aspartate (which also enters the urea cycle). researchgate.net Therefore, the urea cycle is essential for managing the nitrogen load derived from the catabolism of all amino acids, ensuring that cellular levels of ammonia and key amino acids are tightly controlled. numberanalytics.comresearchgate.net

Molecular and Cellular Regulation of L Histidine and 2 Oxoglutarate Metabolism

Transcriptional and Translational Control of Related Enzyme Genes

The expression of genes encoding enzymes in the L-histidine and 2-oxoglutarate metabolic pathways is tightly controlled to match the cell's metabolic demands. In many bacteria, the genes for histidine biosynthesis are organized into operons, allowing for coordinated regulation. A primary mechanism for this control is a transcription attenuation system, which involves the formation of alternative RNA secondary structures in the 5' untranslated region of the operon's mRNA. This process is sensitive to the availability of charged tRNAHis, thereby coupling gene expression directly to the cellular concentration of histidine.

In some Gram-positive bacteria, such as those in the Firmicutes phylum, histidine biosynthesis and transport genes are regulated by T-box riboswitches. These RNA elements directly bind to uncharged tRNAHis, which stabilizes an antiterminator structure and allows transcription to proceed. When tRNAHis is abundant (and thus acylated), the terminator structure is favored, leading to premature termination of transcription. Additionally, a transcriptional repressor known as HisR has been identified in some Firmicutes, which binds to specific DNA sites to control the expression of histidine metabolism genes.

The regulation of genes related to 2-oxoglutarate metabolism is also critical, as 2-oxoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle. The 2-oxoglutarate dehydrogenase complex (OGDHc), which catalyzes the conversion of 2-oxoglutarate to succinyl-CoA, is a central regulatory point. The expression of the OGDH gene, encoding a subunit of this complex, is subject to transcriptional control that responds to the cell's energy status and metabolic needs. While not as extensively characterized as the histidine operon, this regulation ensures that the flux through the TCA cycle is balanced with the requirements for biosynthesis and energy production.

Allosteric Regulation and Feedback Inhibition Mechanisms

Beyond the control of gene expression, the catalytic activities of key enzymes in these pathways are subject to rapid modulation through allosteric regulation and feedback inhibition. This allows for immediate adjustments to metabolic flux in response to changes in the concentrations of pathway end-products and other signaling molecules.

A classic example of feedback inhibition is found in the histidine biosynthesis pathway. The first committed step, the condensation of ATP and phosphoribosyl pyrophosphate (PRPP), is catalyzed by ATP-phosphoribosyltransferase (ATP-PRT). This enzyme is allosterically inhibited by the end-product of the pathway, L-histidine. When histidine levels are high, it binds to a regulatory site on ATP-PRT, inducing a conformational change that reduces the enzyme's catalytic activity and slows down the entire pathway. This prevents the unnecessary synthesis of histidine when it is already abundant.

The 2-oxoglutarate dehydrogenase complex (OGDHc) is a major site of allosteric regulation within the TCA cycle. Its activity is finely tuned by the energy state of the cell. The complex is inhibited by high ratios of ATP to ADP and NADH to NAD+, signaling that the cell has an adequate energy supply. Conversely, it is activated by Ca2+ ions, which can indicate an increased demand for energy. The reaction products, succinyl-CoA and NADH, also act as feedback inhibitors of the complex. This intricate allosteric control ensures that the rate of the TCA cycle is responsive to the immediate energy requirements of the cell.

Modulation of Enzyme Activity by Protein Post-Translational Modifications

Post-translational modifications (PTMs) provide another layer of regulation for the enzymes involved in L-histidine and 2-oxoglutarate metabolism. These covalent modifications can alter an enzyme's catalytic efficiency, localization, and interaction with other proteins, allowing for rapid and reversible control of metabolic pathways.

Protein phosphorylation is a widespread regulatory mechanism, and while serine, threonine, and tyrosine phosphorylation are well-studied, histidine phosphorylation is emerging as a significant, albeit more labile, PTM. In eukaryotes, phosphohistidine accounts for a notable fraction of total protein phosphorylation and is involved in various signaling pathways. nih.gov

Two key mammalian histidine kinases have been identified: NME1 (also known as Nm23-H1) and NME2 (Nm23-H2). nih.gov These enzymes can phosphorylate histidine residues on target proteins, thereby modulating their activity. The phosphorylation of histidine is reversible, with protein histidine phosphatases (PHPs) such as PHPT1 and LHPP catalyzing the removal of the phosphate (B84403) group. This dynamic interplay between kinases and phosphatases allows for precise control over cellular processes. For instance, NME1 has been shown to phosphorylate ATP-citrate lyase (ACLY), an enzyme involved in fatty acid metabolism, on a histidine residue, indicating a role for this PTM in metabolic regulation. nih.gov

| Enzyme Class | Enzyme Name | Known Substrate(s) | Effect of Phosphorylation |

| Histidine Kinase | NME1 (Nm23-H1) | ATP-citrate lyase (ACLY) | Modulation of metabolic enzyme activity nih.gov |

| NME2 (Nm23-H2) | KCa3.1 (potassium channel) | Regulation of ion channel activity | |

| Histidine Phosphatase | PHPT1 | Various phosphohistidine-containing proteins | Dephosphorylation, reversing kinase activity |

| LHPP | Various phosphohistidine-containing proteins | Dephosphorylation, reversing kinase activity |

Histidine residues can also be subject to other PTMs, including hydroxylation and methylation, which can influence protein function. Histidine hydroxylation is catalyzed by 2-oxoglutarate-dependent dioxygenases (2-OGDDs), a family of enzymes that require Fe(II), molecular oxygen, and 2-oxoglutarate as co-substrates. nih.govthemedicalbiochemistrypage.org This modification has been implicated in various cellular processes. nih.gov

Protein histidine methylation is another important PTM that can occur on either the N1 (π) or N3 (τ) nitrogen of the imidazole (B134444) ring. nih.gov This modification has been observed in a variety of proteins and is thought to regulate processes such as cytoskeletal dynamics and protein translation. nih.gov

An interesting area of regulation is the potential interplay between different PTMs on the same histidine residue. For example, hydroxylation and methylation at the same site would be mutually exclusive. nih.gov Furthermore, some 2-OGDDs are capable of catalyzing demethylation through an initial hydroxylation reaction. nih.gov This suggests a direct biochemical link where hydroxylation could precede the removal of a methyl group, providing a mechanism for dynamic regulation of histidine methylation status. The competition or cooperation between these modifications could represent a sophisticated "PTM code" that fine-tunes protein function in response to cellular signals and metabolic status. nih.gov

| Modification | Enzyme Family | Key Requirements | Potential Function |

| Hydroxylation | 2-oxoglutarate-dependent dioxygenases (2-OGDDs) | Fe(II), O2, 2-oxoglutarate nih.govthemedicalbiochemistrypage.org | Regulation of protein function, potential role in demethylation nih.gov |

| Methylation | Histidine methyltransferases | S-adenosylmethionine (SAM) | Regulation of cytoskeletal dynamics and translation nih.gov |

Cross-Talk with Other Metabolic Signaling Pathways

The metabolic pathways of L-histidine and 2-oxoglutarate are not isolated but are deeply integrated with other major metabolic and signaling networks within the cell. This cross-talk ensures that cellular growth, proliferation, and stress responses are coordinated with nutrient availability and energy status.

The catabolism of histidine can feed into central carbon metabolism. Through a series of enzymatic reactions, histidine can be converted to glutamate (B1630785), which can then be deaminated to form 2-oxoglutarate. wikipedia.org This directly links histidine breakdown to the TCA cycle, providing a source of intermediates for energy production or biosynthesis. This connection is particularly important under conditions where amino acids are utilized as a primary energy source.

2-Oxoglutarate itself acts as a key signaling molecule, linking the TCA cycle with a wide range of cellular processes. nih.gov Its concentration reflects the balance between carbon and nitrogen metabolism and directly influences the activity of 2-oxoglutarate-dependent dioxygenases. nih.gov These enzymes play critical roles in various signaling pathways, including the hypoxic response. Under low oxygen conditions (hypoxia), the activity of prolyl hydroxylases (a class of 2-OGDDs) is reduced, leading to the stabilization of hypoxia-inducible factor (HIF-1α). rsc.orgdntb.gov.ua HIF-1α is a master transcriptional regulator that orchestrates the cellular response to hypoxia. Thus, 2-oxoglutarate levels provide a direct link between metabolic state and the oxygen-sensing machinery of the cell. rsc.orgdntb.gov.ua

Furthermore, there is evidence of cross-talk between amino acid metabolism and major signaling pathways that control cell growth and proliferation, such as the mTOR (mammalian target of rapamycin) pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth that is activated by amino acids. Histidine is among the amino acids that can influence mTORC1 activity, thereby linking histidine availability to the regulation of protein synthesis and other anabolic processes.

| Metabolite | Linked Pathway | Key Mediating Enzymes/Factors | Cellular Outcome |

| L-Histidine | TCA Cycle | Enzymes of histidine catabolism | Production of 2-oxoglutarate wikipedia.org |

| mTOR Signaling | mTORC1 complex | Regulation of protein synthesis and cell growth | |

| 2-Oxoglutarate | Hypoxia Signaling | Prolyl hydroxylases (PHDs), HIF-1α | Cellular adaptation to low oxygen rsc.orgdntb.gov.ua |

| Nitrogen Metabolism | Glutamate dehydrogenase, aminotransferases | Assimilation of nitrogen into amino acids nih.gov |

Fundamental Biochemical Roles of L Histidine and 2 Oxoglutarate

Contribution to Nitrogen Homeostasis and Cellular Nitrogen Budgets

L-Histidine and 2-oxoglutarate are central to the management of nitrogen within the cell, ensuring a balance between nitrogen incorporation, utilization, and disposal.

2-Oxoglutarate stands at the critical intersection of carbon and nitrogen metabolism. nih.govresearchgate.net It serves as a primary carbon skeleton for the assimilation of inorganic nitrogen (ammonia) into organic molecules. nih.govresearchgate.net This process is predominantly carried out through the concerted action of glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT), collectively known as the GS/GOGAT pathway. csic.es In this pathway, ammonia (B1221849) is first incorporated into glutamate to form glutamine by GS. Subsequently, GOGAT transfers the amide group from glutamine to a molecule of 2-oxoglutarate, yielding two molecules of glutamate. csic.es This high-affinity system is crucial for nitrogen assimilation, especially under nitrogen-limiting conditions. nih.govcsic.es Alternatively, the enzyme glutamate dehydrogenase (GDH) can directly catalyze the reductive amination of 2-oxoglutarate with ammonia to form glutamate. mdpi.combasicmedicalkey.com The direction of the GDH reaction is significant; it can either incorporate nitrogen into organic molecules or release it for other processes, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle. basicmedicalkey.com

L-histidine, being a nitrogen-rich amino acid with three nitrogen atoms in its imidazole (B134444) ring, serves as a significant source of nitrogen for the cell. csic.es Its degradation pathway ultimately yields glutamate, which can then be deaminated by glutamate dehydrogenase to release ammonia and regenerate 2-oxoglutarate. wikipedia.org This process contributes directly to the cellular nitrogen pool and provides a mechanism for transferring nitrogen from amino acids to other metabolic pathways. mdpi.com The catabolism of histidine is an important route for providing nitrogen for the synthesis of other amino acids and nucleotides. csic.es

The intracellular concentration of 2-oxoglutarate is a key indicator of the cell's carbon-to-nitrogen (C/N) balance. csic.es When nitrogen is scarce, 2-oxoglutarate levels tend to rise, signaling the need to activate pathways for the assimilation of alternative nitrogen sources. csic.es Conversely, under conditions of nitrogen sufficiency, 2-oxoglutarate levels decrease as it is consumed in nitrogen assimilation reactions. nih.gov This regulatory role underscores the importance of 2-oxoglutarate in maintaining nitrogen homeostasis.

Role in Amino Acid Pool Balance and Turnover

The interplay between L-histidine and 2-oxoglutarate is fundamental to maintaining the dynamic balance of the cellular amino acid pool.

2-Oxoglutarate is a key acceptor of amino groups from various amino acids in reactions catalyzed by aminotransferases (also known as transaminases). pocketdentistry.com These enzymes facilitate the transfer of an α-amino group from an amino acid to 2-oxoglutarate, resulting in the formation of L-glutamate and the corresponding α-keto acid. pocketdentistry.com This process is central to both the synthesis and degradation of amino acids. For instance, histidine transaminase catalyzes the reaction between L-histidine and 2-oxoglutarate to produce (imidazol-5-yl)pyruvate and L-glutamate. genome.jp This reversible reaction allows for the interconversion of amino acids, ensuring that the cell has the necessary building blocks for protein synthesis and other metabolic needs. pocketdentistry.com

The catabolism of several amino acids converges on the production of intermediates that can be converted to glutamate, which can then be deaminated to yield 2-oxoglutarate, linking their degradation to the TCA cycle. mdpi.com Conversely, 2-oxoglutarate serves as the precursor for the synthesis of the "glutamate family" of amino acids, which includes glutamate, glutamine, proline, and arginine. plos.org

The degradation of L-histidine also contributes to the amino acid pool. One of its metabolic fates is its conversion to glutamate. wikipedia.org A high concentration of histidine can increase its flux through its degradation pathway, leading to altered concentrations of other amino acids, such as increased levels of glutamate, alanine (B10760859), and glutamine, and decreased levels of branched-chain amino acids. mdpi.com

Involvement in Cellular Redox Regulation and Antioxidant Systems

L-Histidine and 2-oxoglutarate are involved in maintaining cellular redox balance through various mechanisms.

The 2-oxoglutarate dehydrogenase complex (OGDHC), a key enzyme in the TCA cycle, is a source of mitochondrial reactive oxygen species (ROS). bu.edu The activity of OGDHC is linked to the cellular redox state and can influence the stability of hypoxia-inducible factors (HIFs), which are master regulators of the cellular response to low oxygen. timmslab.com Disruption of OGDHC activity can lead to the accumulation of L-2-hydroxyglutarate, which in turn can inhibit prolyl hydroxylases, enzymes that require 2-oxoglutarate as a co-substrate and are involved in the degradation of HIF-1α. timmslab.com This highlights a direct link between 2-oxoglutarate metabolism and cellular oxygen sensing and redox signaling.

Furthermore, 2-oxoglutarate is a required co-substrate for a large superfamily of 2-oxoglutarate-dependent dioxygenases (2-OGDs). rsc.orgmdpi.com These enzymes catalyze a wide range of oxidation reactions, including hydroxylation and demethylation, which are crucial for various cellular processes. mdpi.com The activity of these enzymes is dependent on the availability of 2-oxoglutarate, linking its metabolism to diverse oxidative pathways. The transport of 2-oxoglutarate across the mitochondrial membrane is also implicated in redox homeostasis, particularly in the malate-aspartate shuttle, which is essential for transferring reducing equivalents between the cytosol and mitochondria. mdpi.com

The imidazole ring of L-histidine possesses antioxidant properties. mdpi.com It can chelate metal ions, which can otherwise participate in Fenton reactions to produce highly reactive hydroxyl radicals. mdpi.comnih.gov Histidine residues within proteins also play a role in protecting against oxidative damage.

Participation in Macromolecular Structure and Function

Both L-histidine and 2-oxoglutarate are integral to the structure and function of essential macromolecules like proteins and nucleic acids.

Histidine Residues in Enzyme Catalysis and Metal Ion Coordination

The imidazole side chain of histidine has a pKa value close to physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions. mdpi.comnumberanalytics.com This property makes histidine a common and versatile catalytic residue in the active sites of many enzymes. nih.govnumberanalytics.com For example, in serine proteases, a histidine residue is part of the catalytic triad (B1167595), where it facilitates the transfer of protons during peptide bond hydrolysis. nih.gov

Histidine residues are also crucial for coordinating metal ions in metalloproteins due to the ability of the imidazole nitrogen atoms to act as ligands. nih.govnumberanalytics.comnumberanalytics.com This coordination is vital for the structure and catalytic activity of numerous enzymes. numberanalytics.comrsc.org For instance, in carbonic anhydrase, a zinc ion is coordinated by three histidine residues and a water molecule, which is essential for the enzyme's function of hydrating carbon dioxide. numberanalytics.com The ability of histidine to bind metal ions is also exploited in biotechnology, where poly-histidine tags are used for the purification of recombinant proteins. wikipedia.org

The orientation of the imidazole ring and its interaction with metal ions are critical for the function of metalloproteins. The geometry of this coordination can influence the redox potential of the metal center and the catalytic mechanism of the enzyme. core.ac.uk

2-Oxoglutarate as a Precursor for Amino Acid and Nucleotide Synthesis

As a key intermediate in the TCA cycle, 2-oxoglutarate serves as a crucial precursor for a variety of biosynthetic pathways. nih.govresearchgate.net It is the primary carbon skeleton for the synthesis of several amino acids, as mentioned previously. nih.govresearchgate.netplos.org The glutamate formed from 2-oxoglutarate is a precursor for the synthesis of glutamine, proline, and arginine. plos.org

Beyond amino acid synthesis, 2-oxoglutarate is also indirectly involved in nucleotide biosynthesis. The amino acid glutamine, which is synthesized from glutamate (and thus from 2-oxoglutarate), is a nitrogen donor in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. csic.es Therefore, the availability of 2-oxoglutarate directly impacts the cell's capacity to produce the building blocks of DNA and RNA. This central role highlights 2-oxoglutarate as a master regulator metabolite that links central carbon metabolism with the biosynthesis of essential macromolecules. nih.gov

Comparative Biochemical Analysis of L Histidine:2 Oxoglutarate Dynamics

Metabolic Variations and Enzyme Activities Across Different Organisms

The metabolic pathways involving L-histidine and 2-oxoglutarate are not universally conserved. Different organisms have evolved distinct enzymatic machinery and regulatory networks to manage the flux through this intersection, tailored to their specific physiological needs and ecological niches.

Microorganisms display a remarkable diversity in their handling of L-histidine and 2-oxoglutarate.

Pseudomonas : Various species of Pseudomonas utilize L-histidine as a carbon and nitrogen source through a pathway involving L-histidine-2-oxoglutarate aminotransferase (EC 2.6.1.38). wikipedia.orggenome.jp In Pseudomonas testosteroni, this enzyme is inducible and has been purified and characterized, showing high specificity for L-histidine and 2-oxoglutarate. nih.gov The reaction mechanism follows a Ping Pong kinetic model, and the enzyme requires pyridoxal (B1214274) 5'-phosphate as a cofactor. nih.gov Studies on Pseudomonas fluorescens have revealed a crucial role for histidine catabolism in response to oxidative stress. When challenged with hydrogen peroxide, the bacterium reprograms its metabolism to enhance the production of 2-oxoglutarate from histidine. oup.com This 2-oxoglutarate then acts as an antioxidant, neutralizing reactive oxygen species in a non-enzymatic reaction. oup.com This adaptive response involves the upregulation of glutamate (B1630785) dehydrogenase, which converts glutamate (derived from histidine) to 2-oxoglutarate. oup.com

Escherichia coli : In E. coli, the degradation of L-histidine can also proceed via a transaminase, which transfers the amino group to 2-oxoglutarate to form imidazolepyruvate and L-glutamate. wikipedia.org 2-oxoglutarate is a central metabolite in E. coli, sitting at the junction of the tricarboxylic acid (TCA) cycle and nitrogen assimilation. asm.org Its intracellular concentration fluctuates in response to carbon and nitrogen availability, acting as a master regulator of metabolism. asm.org The 2-oxoglutarate dehydrogenase complex is a key enzyme in the TCA cycle, and its activity is tightly controlled. nih.gov The interplay with histidine metabolism allows E. coli to balance its carbon/nitrogen budget, channeling histidine into the central metabolism when required.

Candida glabrata : This opportunistic fungal pathogen has a distinct mechanism for histidine utilization compared to many other organisms. Lacking a histidine ammonia-lyase, C. glabrata relies on an aromatic amino acid aminotransferase, Aro8, to initiate histidine degradation. nih.govresearchgate.net Aro8 catalyzes the transamination of histidine using 2-oxoglutarate as the amino acceptor. nih.gov This capability provides significant nutritional flexibility, allowing C. glabrata to use histidine as a sole nitrogen source, an important attribute for its survival and pathogenesis within a human host. nih.gov Interestingly, while the related yeast Saccharomyces cerevisiae also possesses the ARO8 gene, it cannot grow on histidine alone, highlighting a key metabolic divergence between these species. nih.gov

Corynebacterium glutamicum : This bacterium is a key industrial producer of amino acids, including L-glutamate. Its metabolism is finely tuned around the production and consumption of 2-oxoglutarate. nih.gov Nitrogen assimilation occurs primarily via two pathways that both involve 2-oxoglutarate: the glutamate dehydrogenase (Gdh) pathway and the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway. nih.govasm.org Gdh directly catalyzes the reductive amination of 2-oxoglutarate to glutamate. nih.gov The GS/GOGAT system first produces glutamine, which then donates its amide group to 2-oxoglutarate to form two molecules of glutamate. asm.org While C. glutamicum is known for histidine biosynthesis, the catabolic link to 2-oxoglutarate provides a mechanism to channel excess histidine back into the central pool of glutamate and TCA cycle intermediates.

| Organism | Key Enzyme(s) | Metabolic Context | Reference(s) |

| Pseudomonas | L-histidine-2-oxoglutarate aminotransferase, Glutamate dehydrogenase | Nutrient source, Antioxidant defense | nih.govoup.com |

| Escherichia coli | Histidine transaminase, 2-oxoglutarate dehydrogenase | Central C/N metabolism regulation | wikipedia.orgasm.orgnih.gov |

| Candida glabrata | Aromatic amino acid aminotransferase (Aro8) | Nutritional flexibility, Pathogenesis | nih.govresearchgate.net |

| Corynebacterium glutamicum | Glutamate dehydrogenase, GS/GOGAT system | Industrial amino acid production, Nitrogen assimilation | nih.govasm.org |

In plants, L-histidine biosynthesis follows a pathway similar to that in microorganisms, starting from ATP and phosphoribosyl pyrophosphate (PRPP). bioone.orgnih.gov While the biosynthesis is well-characterized, the primary pathway for histidine catabolism in plants is less defined. bioone.org However, the central role of 2-oxoglutarate in plant metabolism is well-established. It is a key intermediate linking the TCA cycle with amino acid metabolism. ebi.ac.ukresearchgate.net

The generation of 2-oxoglutarate for nitrogen assimilation is crucial. oup.com It can be produced in the mitochondria by isocitrate dehydrogenase and transported to the cytosol and plastids where ammonium (B1175870) assimilation occurs. oup.com 2-oxoglutarate is also a vital co-substrate for a large superfamily of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-OGDs). researchgate.netmdpi.com These enzymes are involved in a vast array of metabolic processes, including:

Phytohormone biosynthesis: Synthesis of gibberellins. researchgate.net

Secondary metabolite production: Biosynthesis of flavonoids, which are important for UV protection, pigmentation, and defense. researchgate.netmdpi.com

Metabolic repair: The enzyme L-2-hydroxyglutarate dehydrogenase converts the potentially toxic L-2-hydroxyglutarate back to 2-oxoglutarate. mdpi.combioone.org

The transamination of histidine to provide glutamate, which can then be converted to 2-oxoglutarate, represents a potential, albeit less characterized, route for integrating histidine catabolism with these diverse metabolic functions.

A primary distinction in mammals is that L-histidine is an essential amino acid, meaning it cannot be synthesized de novo and must be obtained from the diet. sci-hub.sewikipedia.org The catabolism of histidine, however, does connect to 2-oxoglutarate metabolism. The degradation pathway ultimately converts histidine to glutamate. wikipedia.org Glutamate can then be deaminated by glutamate dehydrogenase to form 2-oxoglutarate, which enters the TCA cycle for energy production or serves as a precursor for other biosynthetic pathways. sci-hub.se

Glutamine metabolism is also tightly linked to this axis. Glutaminase, a mitochondrial enzyme, converts glutamine into glutamate, providing a significant source of 2-oxoglutarate for the TCA cycle in many cell types. researchgate.net This connection is particularly important in rapidly proliferating cells and in specific tissues like the brain, where the balance between glutamate (a neurotransmitter) and 2-oxoglutarate (a TCA cycle intermediate) is critical for energy homeostasis. nih.govresearchgate.net

Evolutionary Conservation and Divergence of L-Histidine and 2-Oxoglutarate Metabolic Genes and Enzymes

The genes and enzymes governing the metabolism of L-histidine and 2-oxoglutarate show a fascinating pattern of conservation and divergence across the tree of life.

The core structure of many enzymes involved is highly conserved. For instance, the 2-oxoglutarate-dependent oxygenases, found in bacteria, plants, and mammals, share a common structural fold (the cupin or jellyroll fold) and a conserved iron-binding motif known as the 2-histidine-1-carboxylate facial triad (B1167595). rsc.orgnih.govresearchgate.net This conserved core structure has been adapted through evolution to catalyze a wide variety of chemical reactions. nih.gov In plants, the 2-OGD superfamily has undergone massive diversification, particularly the DOXC class, which is involved in the synthesis of specialized metabolites. This expansion is linked to the evolution of land plants and their adaptation to complex terrestrial environments. researchgate.netmdpi.com

Gene fusion events have also shaped these pathways. In the histidine biosynthesis pathway, a two-step reaction is catalyzed by the HisH (glutamine amidotransferase) and HisF (cyclase) proteins in bacteria, which form a heterodimer. nih.gov In contrast, in yeast (S. cerevisiae) and in plants like Arabidopsis, these two enzymatic domains are encoded by a single, bifunctional gene, indicating that a gene fusion event occurred during eukaryotic evolution. nih.gov

Conversely, significant divergence is seen in catabolic pathways. The reliance of Candida glabrata on the aminotransferase Aro8 for histidine degradation, as opposed to the more common histidine ammonia-lyase pathway, is a key divergence that enhances its nutritional versatility compared to S. cerevisiae. nih.gov

Adaptive Significance of L-Histidine:2-Oxoglutarate Interconversion in Different Environments

The ability to dynamically interconvert L-histidine and 2-oxoglutarate provides organisms with significant adaptive advantages.

In microorganisms, this metabolic flexibility is crucial for survival in fluctuating nutrient conditions. The capacity to use histidine as a primary carbon and/or nitrogen source, by funneling it into the TCA cycle via 2-oxoglutarate, allows microbes like C. glabrata and Pseudomonas to thrive in diverse niches, including as pathogens in a host environment. nih.gov Furthermore, the specific use of this pathway in P. fluorescens to generate 2-oxoglutarate as an antioxidant demonstrates a direct link between amino acid catabolism and stress resistance. oup.com The role of 2-oxoglutarate as a key signaling molecule that reflects the cell's C/N status allows for global reprogramming of gene expression to adapt to the nutritional landscape. asm.org

In plants, the vast network of 2-oxoglutarate-dependent dioxygenases, which rely on the availability of 2-oxoglutarate, is central to their adaptive capabilities. The production of a diverse array of secondary metabolites, such as flavonoids and alkaloids, is critical for defense against herbivores and pathogens, protection from UV radiation, and attracting pollinators. researchgate.netresearchgate.net The link between 2-oxoglutarate pools and these pathways allows plants to mount specific metabolic responses to environmental challenges.

Advanced Methodologies for Studying the L Histidine and 2 Oxoglutarate System

Omics Technologies for Comprehensive Metabolic Profiling

Omics technologies offer a systems-level view of the molecular components and their interactions within a biological system. These high-throughput approaches have revolutionized the study of the L-histidine and 2-oxoglutarate system by enabling comprehensive profiling of metabolites, proteins, and transcripts.

Metabolomics Approaches to Quantify L-Histidine and 2-Oxoglutarate Fluxes

Metabolomics, the large-scale study of small molecules, provides a direct snapshot of the physiological state of a cell or organism. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and quantify a wide array of metabolites. frontiersin.org In the context of the L-histidine and 2-oxoglutarate system, metabolomics allows for the precise measurement of these compounds and their derivatives, offering insights into their metabolic flux.

For instance, studies have utilized metabolomics to observe changes in the levels of L-histidine and 2-oxoglutarate under different physiological conditions. In Agrobacterium-tumefaciens-infected immature wheat embryos, a decrease in L-histidine levels was detected, alongside changes in metabolites of the TCA cycle, including 2-oxoglutarate. mdpi.com Similarly, in the anaerobic protozoan parasite Entamoeba histolytica, L-cysteine deprivation led to alterations in the levels of various amino acids, including a slight increase in those synthesized from pyruvate (B1213749), a product of the TCA cycle which involves 2-oxoglutarate. nih.gov

Metabolomic analyses have also been instrumental in understanding the broader metabolic network connected to L-histidine and 2-oxoglutarate. For example, in Spirulina platensis, 2-oxoglutarate is recognized as a key signaling molecule that regulates the carbon/nitrogen balance, linking histidine kinase to glutamate (B1630785) synthase. mdpi.com Furthermore, in Chinese Hamster Ovary (CHO) cells, the availability of amino acids like histidine has been associated with cell-specific productivity, highlighting the importance of monitoring these metabolites in bioprocessing. frontiersin.org

The integration of metabolomics with other omics data can provide a more holistic understanding of metabolic regulation. By combining metabolomic and transcriptomic data, researchers can correlate changes in metabolite levels with the expression of genes encoding the enzymes responsible for their synthesis and degradation. mdpi.com

Table 1: Examples of Metabolomics Studies on L-Histidine and 2-Oxoglutarate

| Organism | Condition Studied | Key Findings Related to L-Histidine/2-Oxoglutarate | Reference |

|---|---|---|---|

| Agrobacterium tumefaciens-infected Wheat Embryos | Infection | Detected changes in L-histidine and TCA cycle metabolites. | mdpi.com |

| Entamoeba histolytica | L-cysteine deprivation | Altered amino acid pools, including those related to pyruvate metabolism. | nih.gov |

| Spirulina platensis | Temperature Stress | Identified 2-oxoglutarate as a key regulator of carbon/nitrogen balance linked to histidine kinase. | mdpi.com |

| Chinese Hamster Ovary (CHO) Cells | Cell Culture | Associated histidine availability with cell-specific productivity. | frontiersin.org |

| Limosilactobacillus reuteri | Carbon Source Variation | Identified 2-oxoglutarate as a reporter metabolite during the logarithmic growth phase. | peerj.com |

Proteomic Analysis of L-Histidine and 2-Oxoglutarate-Interacting Enzymes

Proteomics focuses on the large-scale study of proteins, their structures, and functions. This approach is crucial for identifying and characterizing the enzymes that directly interact with L-histidine and 2-oxoglutarate. Techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MALDI-TOF or LC-MS/MS) are commonly used to compare protein expression profiles under different conditions. mdpi.com

A key enzyme in this system is L-histidine-2-oxoglutarate aminotransferase, which catalyzes the reversible transfer of an amino group from L-histidine to 2-oxoglutarate, forming imidazolylpyruvate and L-glutamate. nih.govbrenda-enzymes.orggenome.jp Proteomic studies can help identify the conditions under which this enzyme is expressed and regulated. For example, in Stenotrophomonas maltophilia, proteomic analysis revealed the upregulation of putative urocanate hydratase, an enzyme in the histidine degradation pathway, in biofilm cells compared to planktonic cells. mdpi.com This suggests a potential link between histidine metabolism and biofilm formation.

Proteomics can also uncover novel protein-protein interactions. By using tagged proteins as bait, researchers can pull down interacting partners and identify them using mass spectrometry. acs.org This approach could be applied to identify proteins that form complexes with L-histidine-2-oxoglutarate aminotransferase or other enzymes in the pathway, providing insights into their regulation and function.

Furthermore, proteomic analyses can shed light on the broader metabolic context. In human macrophages, overexpression of angiotensin-converting enzyme (ACE) led to the upregulation of proteins involved in the TCA cycle, including those that convert 2-oxoglutarate to succinyl-CoA. mdpi.com This highlights the interconnectedness of different metabolic pathways and the utility of proteomics in revealing these connections.

Table 2: Proteomic Studies Identifying Enzymes Interacting with L-Histidine or 2-Oxoglutarate

| Organism/System | Proteomic Approach | Key Enzyme/Protein Identified | Finding | Reference |

|---|---|---|---|---|

| Stenotrophomonas maltophilia | 2-DE and MALDI-TOF | Putative urocanate hydratase | Upregulated in biofilm cells, suggesting a role for histidine degradation in biofilm formation. | mdpi.com |

| Human Macrophages | Mass Spectrometry | TCA cycle enzymes | Upregulated with ACE overexpression, indicating a link between ACE and energy metabolism. | mdpi.com |

| Escherichia coli | Affinity Purification and Mass Spectrometry | CsdE interacting proteins | Identified proteins that form disulfide bonds with the sulfur acceptor protein CsdE. | acs.org |

Transcriptomic Studies of Genes Encoding L-Histidine and 2-Oxoglutarate Metabolic Enzymes

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This provides a powerful tool for understanding how the expression of genes encoding enzymes in the L-histidine and 2-oxoglutarate metabolic pathways is regulated.

RNA sequencing (RNA-seq) is a widely used transcriptomic technique that allows for the quantification of gene expression levels across the entire genome. peerj.com In a study on Limosilactobacillus reuteri, transcriptome profiling revealed that genes related to amino acid transport, including the L-histidine transport system, were key metabolic responses during the logarithmic growth phase. peerj.com

Transcriptomic analysis can also reveal how these metabolic pathways respond to environmental cues. In Korat chickens, supplementation with β-alanine and L-histidine precursors led to significant changes in the transcriptomic profile of the jejunum, with 407 differentially expressed genes identified. sut.ac.th This suggests a complex regulatory network controlling carnosine synthesis, which involves L-histidine.

Furthermore, transcriptomic studies can be combined with metabolomic data to create a more comprehensive picture of metabolic regulation. In a study on maize roots under salt stress, treatment with histidine led to changes in the expression of genes involved in phytohormone signaling, glycolysis, and nitrogen metabolism. nih.gov This integrated approach helps to link changes in gene expression to alterations in metabolic pathways.

Table 3: Transcriptomic Studies of Genes in L-Histidine and 2-Oxoglutarate Metabolism

| Organism | Condition | Key Genes/Pathways Identified | Findings | Reference |

|---|---|---|---|---|

| Limosilactobacillus reuteri | Carbon source variation | L-histidine transport system genes | Upregulated during logarithmic growth, indicating importance for growth. | peerj.com |

| Korat Chicken | β-alanine and L-histidine supplementation | 407 differentially expressed genes | Showed significant changes in gene expression in the jejunum related to carnosine synthesis. | sut.ac.th |

| Zea mays (Maize) | Salt stress with histidine treatment | Phytohormone signaling, glycolysis, and nitrogen metabolism genes | Histidine treatment altered the expression of genes involved in stress response and metabolism. | nih.gov |

| Corynebacterium glutamicum | Various growth conditions | Genes for amino acid production | Transcriptome analyses have been used to understand and improve amino acid production. | jmb.or.kr |

Advanced Enzymatic Characterization Techniques

A detailed understanding of the enzymes that catalyze reactions involving L-histidine and 2-oxoglutarate is essential. Advanced enzymatic characterization techniques provide high-resolution data on their kinetic properties and reaction mechanisms.

High-Resolution Kinetic Analysis of L-Histidine and 2-Oxoglutarate Converting Enzymes

High-resolution kinetic analysis provides detailed information about the catalytic efficiency and substrate specificity of enzymes. For L-histidine-2-oxoglutarate aminotransferase, kinetic studies have been performed to determine its properties. In Pseudomonas testosteroni, the enzyme was purified and shown to have a Ping Pong reaction mechanism, with an equilibrium constant of 0.49 for the reaction between L-histidine and 2-oxoglutarate. nih.govnih.gov The enzyme also demonstrated high specificity for 2-oxoglutarate. nih.gov

More recent studies on other enzymes that utilize these substrates have also employed detailed kinetic analyses. For example, a novel amino acid hydroxylase from Sulfobacillus thermotolerans that acts on L-histidine in a 2-oxoglutarate-dependent manner was characterized. asm.org The kinetic parameters, Km and kcat, were determined for both L-histidine and L-glutamine, revealing similar values for both substrates. asm.org

Kinetic analysis of the human lysine-2-oxoglutarate reductase (LOR) domain of the AASS enzyme also revealed important insights. The study showed that the forward reaction, producing saccharopine from lysine (B10760008) and 2-oxoglutarate, is considerably faster than the reverse reaction. familiasga.com Positive cooperativity was observed for several substrates, consistent with the enzyme's multimeric structure. familiasga.com

Table 4: Kinetic Parameters of Enzymes Acting on L-Histidine or 2-Oxoglutarate

| Enzyme | Organism | Substrate(s) | Km | kcat | Reference |

|---|---|---|---|---|---|

| L-histidine-2-oxoglutarate aminotransferase | Pseudomonas testosteroni | L-histidine, 2-oxoglutarate | Not specified | Not specified | nih.govnih.gov |

| Amino acid hydroxylase (AEP14369) | Sulfobacillus thermotolerans | L-Histidine | 1.8 ± 0.2 mM | 1.9 ± 0.1 s-1 | asm.org |

| Amino acid hydroxylase (AEP14369) | Sulfobacillus thermotolerans | L-Gln | 2.1 ± 0.3 mM | 2.0 ± 0.2 s-1 | asm.org |

| Lysine-2-oxoglutarate reductase (LOR) | Human | Lysine | 1.4 ± 0.2 mM | Not specified | familiasga.com |

| Lysine-2-oxoglutarate reductase (LOR) | Human | 2-oxoglutarate | 0.09 ± 0.01 mM | Not specified | familiasga.com |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the fate of atoms through metabolic pathways. nih.govmdpi.com By using substrates labeled with stable isotopes such as 13C, 15N, or 2H, researchers can follow their incorporation into various metabolites, providing definitive evidence for pathway connections. nih.govsigmaaldrich.com

In the context of the L-histidine and 2-oxoglutarate system, isotopic labeling can be used to elucidate the flow of carbon and nitrogen atoms. For example, by feeding cells 13C-labeled L-histidine, one could track the transfer of the carbon skeleton to imidazolylpyruvate and subsequently to other metabolites. Similarly, using 15N-labeled L-histidine would allow for the tracing of the amino group to L-glutamate.

Isotopic labeling studies have been crucial in elucidating the mechanisms of 2-oxoglutarate-dependent oxygenases. rsc.orgrsc.org For instance, labeling studies with deuterium- and tritium-labeled L-prolines helped to understand the stereochemistry of the reaction catalyzed by a carbapenem (B1253116) biosynthesis enzyme. rsc.org In another example, transient kinetic experiments with deuterium-labeled substrates were used to determine the order of C-H bond cleavage steps in the reaction catalyzed by the iron- and 2-oxoglutarate-dependent oxygenase, LolO. acs.org

These studies provide a high level of detail about reaction mechanisms that cannot be obtained through other methods. The combination of isotopic labeling with advanced analytical techniques like mass spectrometry and NMR spectroscopy offers a robust approach for dissecting complex metabolic networks. nih.govsigmaaldrich.com

Site-Directed Mutagenesis for Functional Residue Identificationnih.govresearchgate.net

A prominent feature of many non-heme iron enzymes is a conserved 2-His-1-carboxylate facial triad (B1167595), which coordinates the Fe(II) cofactor. rsc.org Mutagenesis studies have been pivotal in validating this structural motif. For instance, in flavanone (B1672756) 3β-hydroxylase, a 2-oxoglutarate-dependent dioxygenase, sequence alignment highlighted several conserved residues. nih.gov Site-directed mutagenesis experiments confirmed that two histidines (His220 and His278) and one aspartate (Asp222) are part of the iron-binding site. nih.gov Similarly, studies on deacetoxycephalosporin C synthase (DAOCS) from Streptomyces clavuligerus showed that individually replacing the proposed iron-binding ligands—histidine-183, aspartate-185, and histidine-243—with leucine (B10760876) resulted in a complete loss of ring expansion activity, confirming their essential catalytic roles. tandfonline.com

Beyond the iron center, mutagenesis has also identified residues crucial for binding the co-substrate, 2-oxoglutarate. In flavanone 3β-hydroxylase, the substitution of a highly conserved arginine residue (Arg288) with lysine or glutamine led to a dramatic decrease in catalytic activity. nih.gov This was accompanied by a significant increase in the Michaelis constant (Km) for 2-oxoglutarate, indicating that Arg288 plays a direct role in binding this co-substrate, likely through an electrostatic interaction with its delta-carboxyl group. nih.gov In clavaminate synthase, another member of the enzyme family, mutagenesis identified His145 and His280 as being involved in iron binding. researchgate.net These findings, supported by kinetic measurements, demonstrate the power of site-directed mutagenesis in dissecting the precise contributions of individual residues to the enzyme's function. researchgate.net

Table 1: Impact of Site-Directed Mutagenesis on Flavanone 3β-Hydroxylase Activity

| Mutant Enzyme | Substituted Residue | Putative Function | Relative Activity (%) | Km for 2-Oxoglutarate (vs. Wild-Type) |

|---|---|---|---|---|

| [Gln220]FHT | His220 | Iron Binding | ~0.15 | Slightly Increased |

| [Asn222]FHT | Asp222 | Iron Binding | ~0.4 | Slightly Increased |

| [Gln278]FHT | His278 | Iron Binding | <0.1 | Not Determined |

| [Lys288]FHT | Arg288 | 2-Oxoglutarate Binding | ~0.2 | 5-fold Increase |

| [Gln288]FHT | Arg288 | 2-Oxoglutarate Binding | <0.1 | 160-fold Increase |

Data sourced from Lukacin & Britsch, 1997. nih.gov

Structural Biology Approaches

X-ray Crystallography and Cryo-Electron Microscopy of L-Histidine:2-Oxoglutarate Enzymesmdpi.comoup.comresearchgate.net

Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided atomic-level insights into the architecture of enzymes that utilize L-histidine and 2-oxoglutarate. These methods have revealed a common structural framework and key catalytic features across the 2-oxoglutarate-dependent oxygenase superfamily. researchgate.net

X-ray crystallography has shown that many of these enzymes share a core fold known as a double-stranded β-helix (DSBH), also referred to as a jelly roll or cupin fold. mdpi.comjianhaidulab.com This DSBH structure acts as a scaffold, positioning the essential residues that form the active site. researchgate.net Crystallographic studies were the first to confirm the presence of the 2-His-1-carboxylate facial triad (typically composed of two histidine residues and one aspartate or glutamate residue) that coordinates the central Fe(II) ion. rsc.orgembopress.org This motif is a defining characteristic of the superfamily. mdpi.com Structures of enzymes like deacetoxycephalosporin C synthase and clavaminic acid synthase have validated the presence of the DSBH fold and defined features specific to different subfamilies. jianhaidulab.com

Cryo-EM has become increasingly valuable for studying large, dynamic, or membrane-associated enzyme complexes that are often challenging to crystallize. For example, cryo-EM has been used to determine the structure of the entire native E. coli 2-oxoglutarate dehydrogenase multienzyme complex. mdpi.com This technique is also powerful for capturing enzymes in different conformational states. Studies on glutamate dehydrogenase (GDH), which catalyzes the reversible deamination of glutamate to 2-oxoglutarate, have used cryo-EM to reveal that the enzyme coexists in both "open" and "closed" conformations upon binding ligands like NADH and GTP. nih.gov Resolving these structures at near-atomic resolution has helped to elucidate the molecular mechanisms of allosteric regulation. nih.govbiorxiv.org

Ligand Binding Studies and Active Site Characterization

Understanding how substrates and co-substrates bind to the active site is crucial for deciphering enzymatic mechanisms. Structural and biochemical studies have characterized the specific interactions that govern the binding of L-histidine and 2-oxoglutarate.

The active site of a typical 2-oxoglutarate-dependent oxygenase features distinct binding pockets for the primary substrate and the 2-oxoglutarate co-substrate. jianhaidulab.com The consensus mechanism involves the bidentate chelation of the Fe(II) ion by the C-1 carboxylate and C-2 keto groups of 2-oxoglutarate, which displaces two water molecules from the iron center. rsc.orgmdpi.com The binding of the primary substrate then displaces a third water molecule, leaving a vacant coordination site for the binding of molecular oxygen. rsc.org